molecular formula C10H9Br3ClNO B15017017 2-chloro-N-ethyl-N-(2,4,6-tribromophenyl)acetamide

2-chloro-N-ethyl-N-(2,4,6-tribromophenyl)acetamide

Cat. No.: B15017017
M. Wt: 434.35 g/mol
InChI Key: BAGOLPXHSNNFNA-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-N-(2,4,6-tribromophenyl)acetamide is a chemical compound with the molecular formula C10H9Br3ClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of chloro, ethyl, and tribromophenyl groups attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-(2,4,6-tribromophenyl)acetamide typically involves the reaction of 2,4,6-tribromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then reacted with ethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-(2,4,6-tribromophenyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of azides or thiocyanates.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-ethyl-N-(2,4,6-tribromophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,4,6-tribromophenyl)acetamide: Lacks the ethyl group, leading to different reactivity and applications.

    N-ethyl-N-(2,4,6-tribromophenyl)acetamide: Lacks the chloro group, affecting its chemical properties and reactivity.

    2-chloro-N-ethylacetamide: Lacks the tribromophenyl group, resulting in different biological and chemical properties.

Uniqueness

2-chloro-N-ethyl-N-(2,4,6-tribromophenyl)acetamide is unique due to the presence of both chloro and ethyl groups along with the tribromophenyl moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C10H9Br3ClNO

Molecular Weight

434.35 g/mol

IUPAC Name

2-chloro-N-ethyl-N-(2,4,6-tribromophenyl)acetamide

InChI

InChI=1S/C10H9Br3ClNO/c1-2-15(9(16)5-14)10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3

InChI Key

BAGOLPXHSNNFNA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C=C(C=C1Br)Br)Br)C(=O)CCl

Origin of Product

United States

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